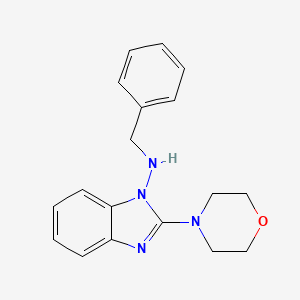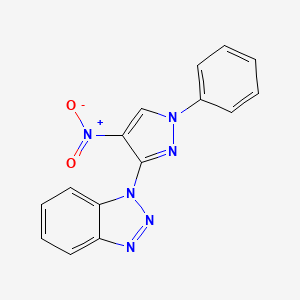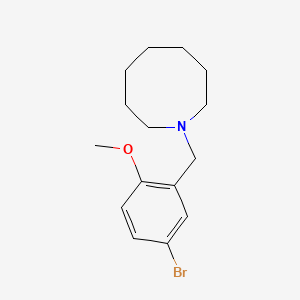![molecular formula C14H8N2O B5725920 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5725920.png)
4-[1-cyano-2-(2-furyl)vinyl]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-cyano-2-(2-furyl)vinyl]benzonitrile, also known as FCV, is a chemical compound that has been studied for its potential applications in scientific research. FCV is a yellow crystalline powder that is soluble in organic solvents such as ethanol and acetone. This compound has been found to exhibit interesting properties that make it useful in various scientific applications.
Mecanismo De Acción
The mechanism of action of 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile is not fully understood, but it is believed to involve the interaction of the compound with various receptors in the body. 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile has been found to interact with the GABA-A receptor, which is involved in the regulation of neurotransmitter release in the brain. 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-[1-cyano-2-(2-furyl)vinyl]benzonitrile has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile can inhibit the growth of cancer cells, suggesting that it may have potential as an anticancer agent. 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile has also been found to exhibit antioxidant activity, which may be beneficial in the treatment of various diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile in lab experiments is its high purity, which allows for accurate and reproducible results. 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile. One potential area of research is in the development of new organic electronic devices using 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile as a component. Another area of research is in the investigation of the potential anticancer properties of 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile, and its mechanism of action in cancer cells. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile, and its potential applications in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile involves the reaction of 2-furylacetonitrile with benzaldehyde in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions and the product is obtained as a yellow solid upon recrystallization. The purity of the product can be confirmed by using techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
4-[1-cyano-2-(2-furyl)vinyl]benzonitrile has been studied for its potential applications in various scientific fields. One of the most promising applications of 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile is in the field of organic electronics. 4-[1-cyano-2-(2-furyl)vinyl]benzonitrile has been found to exhibit interesting electronic properties such as high electron mobility and good stability, which make it a potential candidate for use in organic field-effect transistors (OFETs).
Propiedades
IUPAC Name |
4-[(E)-1-cyano-2-(furan-2-yl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-9-11-3-5-12(6-4-11)13(10-16)8-14-2-1-7-17-14/h1-8H/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDQCJUVAHDMCQ-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=C(C#N)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C(/C#N)\C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-benzyl-4-[3-(2-chlorophenyl)acryloyl]piperazine](/img/structure/B5725846.png)



![1-({[5-(3-chlorophenyl)-2-furyl]methylene}amino)-2,4-imidazolidinedione](/img/structure/B5725870.png)
![3-(4-nitrophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5725887.png)
![dimethyl 4-[5-(3-bromophenyl)-2-furyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5725898.png)
![2-chloro-N-[2-chloro-5-(propionylamino)phenyl]benzamide](/img/structure/B5725905.png)

![4-methoxy-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5725930.png)

![4-{2-[5-(3-chlorophenyl)-2-furyl]-1-cyanovinyl}benzonitrile](/img/structure/B5725936.png)
